molecular formula C24H19N5O3 B2716324 2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide CAS No. 1189855-89-7

2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide

Cat. No.: B2716324
CAS No.: 1189855-89-7
M. Wt: 425.448
InChI Key: XQRYWBWCLDXCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives, including triazoloquinoxalines, have been studied for their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antagonistic Activities on Adenosine Receptors

The derivative's structure, closely related to 1,2,4-triazoloquinoxaline compounds, has been explored for its potential as a human A3 adenosine receptor antagonist. These studies have demonstrated significant selectivity and potency, indicating its potential for therapeutic applications, especially in conditions where modulation of adenosine receptors is beneficial (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005). The versatility of the triazoloquinoxaline scaffold in obtaining potent and selective adenosine receptor antagonists underlines the compound's significance in receptor-based pharmacology.

Novel Antidepressant Agents

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a class to which the discussed compound is structurally related, have shown promise as rapid-onset antidepressants. These compounds have demonstrated the ability to reduce immobility in behavioral despair models in rats, suggesting their potential as novel and rapid-acting antidepressant agents. Additionally, their ability to bind avidly to adenosine A1 and A2 receptors further supports their pharmacological relevance and potential therapeutic applications (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Synthesis and Chemical Properties

Research into the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs demonstrates the chemical versatility and potential for further modification of the triazoloquinoxaline derivatives. These studies contribute to the understanding of the compound's chemical properties and pave the way for the development of new compounds with potentially improved pharmacological profiles (Fathalla, 2015).

Anticancer Activity

A novel series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarities with the discussed compound, were synthesized and tested for anticancer activity. These derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential for the development of new anticancer agents (Reddy et al., 2015).

Future Directions

The future directions for research on “2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide” and related compounds could involve further exploration of their biological activities, given the broad spectrum of activities exhibited by quinoxalines and their derivatives . Additionally, further studies could investigate the potential of these compounds as A2B receptor antagonists .

Properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-16-11-13-18(14-12-16)32-23-22-27-28(15-21(30)25-17-7-3-2-4-8-17)24(31)29(22)20-10-6-5-9-19(20)26-23/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRYWBWCLDXCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.